molecular formula C10H15ClN2O2 B1659377 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide CAS No. 647825-17-0

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide

Cat. No.: B1659377
CAS No.: 647825-17-0
M. Wt: 230.69 g/mol
InChI Key: MARXXYSJJLWPCJ-UHFFFAOYSA-N
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Description

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide is an organic compound with the molecular formula C10H15ClN2O2. It is a member of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide typically involves a series of organic reactions. One common method includes the reaction of 6-chlorohexanoyl chloride with 5-methyl-1,2-oxazole-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide can undergo various chemical reactions, including:

Scientific Research Applications

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide involves its interaction with specific molecular targets. The oxazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide can be compared with other oxazole derivatives:

These compounds share the oxazole core but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-8-7-9(13-15-8)12-10(14)5-3-2-4-6-11/h7H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARXXYSJJLWPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380354
Record name 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647825-17-0
Record name 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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